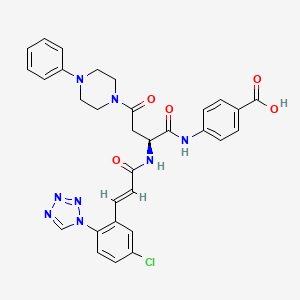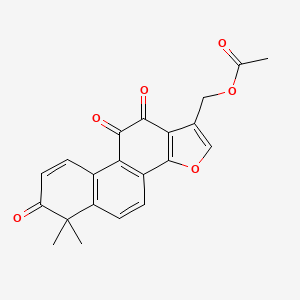
Gal|A(1-3)GlcNAc|A(1-3)Gal|A(1-4)Glc-|A-pNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” is a complex carbohydrate derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” involves multiple glycosylation steps. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially coupled using glycosyl donors and acceptors under specific reaction conditions. Commonly used reagents include silver triflate, trimethylsilyl triflate, and various protecting groups to ensure regioselectivity and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve automated glycan assembly techniques. These techniques utilize solid-phase synthesis and automated synthesizers to streamline the process. The use of robotic systems allows for precise control over reaction conditions and efficient production of the desired oligosaccharide .
化学反応の分析
Types of Reactions
“Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding aldehydes or carboxylic acids, while reduction of the nitrophenyl group can produce an amino derivative .
科学的研究の応用
“Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” has several scientific research applications:
Biochemistry: It is used as a substrate for studying glycosidase enzymes and their specificities.
Medical Research: The compound is investigated for its potential role in developing diagnostic assays and therapeutic agents.
Glycobiology: It serves as a model compound for studying carbohydrate-protein interactions and glycan recognition by lectins.
作用機序
The mechanism of action of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” involves its interaction with specific enzymes and proteins. The compound can act as a substrate for glycosidases, which cleave the glycosidic bonds. It can also bind to lectins, which recognize specific carbohydrate structures. These interactions are crucial for understanding the biological roles of glycans and their involvement in cellular processes .
類似化合物との比較
Similar Compounds
- Galactose-beta(1-4)-N-acetylglucosamine-beta(1-3)-Galactose-beta(1-4)-Glucose-beta-p-nitrophenyl
- Galactose-alpha(1-3)-N-acetylgalactosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl
- N-acetylglucosamine-beta(1-3)-Galactose-beta(1-4)-Glucose-beta-p-nitrophenyl
Uniqueness
The uniqueness of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” lies in its specific glycosidic linkages and the presence of the p-nitrophenyl group. These structural features make it a valuable tool for studying enzyme specificities and carbohydrate-protein interactions .
特性
分子式 |
C32H48N2O23 |
|---|---|
分子量 |
828.7 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25-,26-,27-,28+,29+,30-,31+,32+/m1/s1 |
InChIキー |
UUSZRTFVRDAQGP-ZKGWVSTDSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)






![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
